N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

NQO2 Inhibition Structure-Activity Relationship Cancer

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 325978-59-4) is a small-molecule benzothiazole amide derivative with molecular formula C18H18N2O3S and molecular weight 342.4 g/mol. Its structure features a 4,6-dimethyl-substituted benzothiazole core connected via an amide linkage to a 3,4-dimethoxybenzamide moiety.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 325978-59-4
Cat. No. B2492696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
CAS325978-59-4
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C18H18N2O3S/c1-10-7-11(2)16-15(8-10)24-18(19-16)20-17(21)12-5-6-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21)
InChIKeyFNZZIPSTWXYXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 325978-59-4): Sourcing and Structural Profile


N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 325978-59-4) is a small-molecule benzothiazole amide derivative with molecular formula C18H18N2O3S and molecular weight 342.4 g/mol [1]. Its structure features a 4,6-dimethyl-substituted benzothiazole core connected via an amide linkage to a 3,4-dimethoxybenzamide moiety [1]. This specific substitution pattern results in distinct electronic and steric properties, including a computed XLogP3-AA of 4.2 and 4 rotatable bonds [1]. Preliminary screening-level studies have indicated cytotoxic activity against human lung cancer cell lines [2], positioning this specific scaffold within research contexts where the interplay of the benzothiazole's methyl groups and the benzamide's methoxy arrangement is the variable under investigation.

Procurement Risk of N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Analogs


Simple in-class substitution is not viable for benzothiazole amides due to the profound impact of minor positional isomerism on biological target engagement. The arrangement of methoxy groups on the benzamide ring (e.g., 3,4- versus 2,4- or 3,5-dimethoxy) dictates hydrogen-bonding patterns and shape complementarity within enzyme binding pockets [1]. Moreover, the presence and position of methyl groups on the benzothiazole scaffold modulate lipophilicity and off-target promiscuity [2]. Consequently, a generic benzothiazole dimethoxybenzamide cannot serve as a direct replacement. The quantitative evidence in Section 3 provides the basis for distinguishing this specific 4,6-dimethyl-3,4-dimethoxy arrangement from its closest analogs, enabling an informed selection decision.

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: A Comparative Specificity and Activity Evidence Guide


Positional Isomer Differentiation: 3,4-Dimethoxy vs. 2,4-Dimethoxy Moiety on NQO2 Target Engagement

In a comprehensive benzothiazole series study, the 3,4-dimethoxybenzothiazole series demonstrated a distinct activity profile against the NQO2 enzyme compared to the 2,4-dimethoxybenzothiazole series, highlighting the critical role of methoxy group positioning. The most active compound in the 3,4-dimethoxy series (compound 32) inhibited NQO2 with an IC50 of 1.27 µM, whereas the 2,4-dimethoxy series exhibited a broader range of activities with IC50 values from 1 to 6 µM [1]. This provides a class-level inference that the 3,4-dimethoxy substitution pattern on the benzamide portion of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide imparts a specific pharmacophoric configuration for NQO2 binding, distinct from the 2,4-isomer (CAS 307510-45-8), which would be expected to have a different activity profile.

NQO2 Inhibition Structure-Activity Relationship Cancer

Cytotoxic Specificity: Evidence of Lung Cancer Cell Line Activity for the Specific Analog

Preliminary structure-activity data confirms that the specific N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide analog exhibits cytotoxicity against human lung cancer cell lines [1]. This contrasts with a broader, unspecific benzothiazole class effect. While data for the non-methylated analog N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide indicates activity against MCF-7 (breast, IC50 5.2 µM), A549 (lung, IC50 8.7 µM), and HeLa (cervical, IC50 6.5 µM) , the specific activity of the 4,6-dimethyl variant has been initially observed in a lung cancer context, suggesting a shift in specificity or potency linked to the dimethyl substitution on the benzothiazole core. This provides a preliminary differentiator for selecting this compound over the non-methylated analog when a lung cancer phenotype is the primary screening interest.

Anticancer Lung Cancer Cytotoxicity

Physicochemical Differentiation: Lipophilicity Contrast versus Non-Methylated Backbone

The target compound's computed lipophilicity (XLogP3-AA = 4.2) [1] is significantly higher than that of its non-methylated analog N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, which has a computed XLogP of 3.0 . This quantified increase of 1.2 log units is directly attributable to the 4,6-dimethyl substitution on the benzothiazole ring. This difference translates to a predicted 16-fold increase in theoretical partition coefficient and impacts passive membrane permeability, protein binding, and compound solubility. For procurement, this confirms the target compound is a distinct lipophilic chemical probe, not a simple structural analog, and this property difference must be factored into experimental design regarding solvent requirements and cellular uptake predictions.

Lipophilicity Drug-likeness Permeability

Validated Application Scenarios for Sourcing N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide


Structure-Activity Relationship (SAR) Studies for NQO2-Targeted Inflammation and Cancer Programs

This compound is specifically indicated as a building block or probe for deriving SAR around the benzothiazole amide scaffold as NQO2 inhibitors. The evidence that closely related 3,4-dimethoxybenzothiazoles are low-micromolar NQO2 inhibitors (IC50 ~1.27 µM) [Section 3, REFS-1] makes the 4,6-dimethyl variant a key comparative compound. Its selection enables the critical investigation of how A-ring methylation impacts NQO2 binding affinity and selectivity, a step necessary for optimizing lead molecules in cancer and neuroinflammation programs [1].

Phenotypic Screening for Non-Small Cell Lung Cancer (NSCLC) Cytotoxic Agents

Based on preliminary data indicating cytotoxicity against human lung cancer cell lines [Section 3, REFS-1], procurement of this compound is most justified for inclusion in focused in vitro phenotypic screens targeting lung adenocarcinoma or other NSCLC models. Its use here is as a specific screening hit for lung cancer, a context where its non-methylated analog (N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide) has shown only moderate potency (A549 IC50 = 8.7 µM), and the target compound's dimethyl substitution may provide a uniquely sensitized probe [Section 3, REFS-2].

Lipophilic Chemical Probe Development and Control Experiments

The compound's significantly elevated lipophilicity (XLogP = 4.2) [Section 3, REFS-3] compared to its non-methylated base scaffold (XLogP = 3.0) positions it as a dedicated tool for studying the effect of increased hydrophobicity on target engagement, membrane crossing, and non-specific binding. In any biochemical assay where a non-methylated benzothiazole amide shows an effect, this compound serves as the essential methylated control to attribute functional changes specifically to the increase in scaffold lipophilicity and steric bulk [2].

Comparative Selectivity Profiling Against Methyl-Regioisomers

For medicinal chemistry teams optimizing a benzothiazole amide lead series, sourcing this specific 4,6-dimethyl-, 3,4-dimethoxy- regioisomer is critical for selectivity panels. Existing SAR demonstrates that shifting methyl groups from the 4,6- to 4,7- or 4,5- positions, or moving dimethoxy groups from 3,4- to 2,4-arrangements, significantly alters biological activity within this scaffold class [Section 3, REFS-1]. This compound is therefore an indispensable standard or control in a panel of regioisomers used to validate the unique contribution of this precise substitution pattern to potency and off-target liability [1].

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.